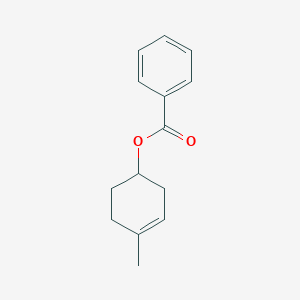
(4-Methyl-1-cyclohex-3-enyl) benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-1-cyclohex-3-enyl) benzoate is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a benzoate ester derived from 4-methyl-1-cyclohex-3-enol and benzoic acid. This compound is known for its unique chemical structure, which combines a cyclohexene ring with a benzoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1-cyclohex-3-enyl) benzoate typically involves the esterification of 4-methyl-1-cyclohex-3-enol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-1-cyclohex-3-enyl) benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The benzoate ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Applications De Recherche Scientifique
(4-Methyl-1-cyclohex-3-enyl) benzoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Methyl-1-cyclohex-3-enyl) benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohexanol: Similar structure but lacks the benzoate ester group.
Cyclohexyl benzoate: Contains a cyclohexyl group instead of a 4-methyl-1-cyclohex-3-enyl group.
Methyl benzoate: Contains a methyl group instead of a cyclohexene ring.
Uniqueness
(4-Methyl-1-cyclohex-3-enyl) benzoate is unique due to its combination of a cyclohexene ring and a benzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
6308-91-4 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
(4-methylcyclohex-3-en-1-yl) benzoate |
InChI |
InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |
Clé InChI |
FJHFITFUGYVWLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl chloride,[(4,5-dihydro-1H-imidazol-2-YL)amino]-](/img/structure/B13801743.png)
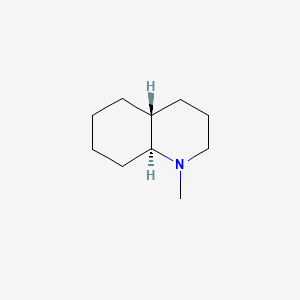
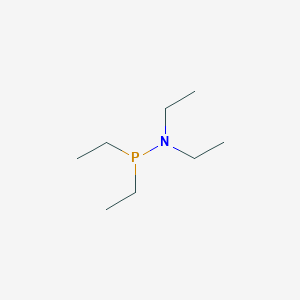
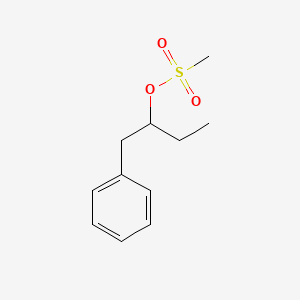

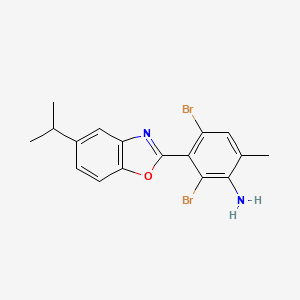
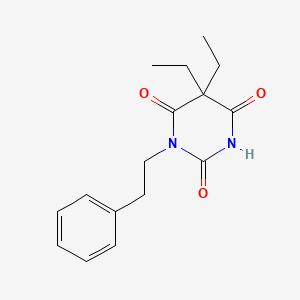
![2-Fluoro-4-(4-pentylcyclohexyl)-1-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13801795.png)


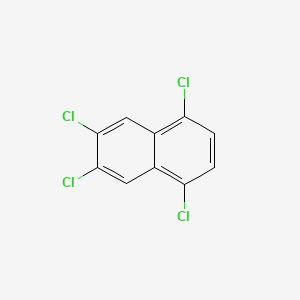
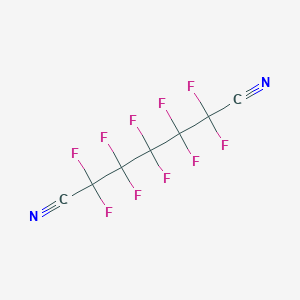
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)

